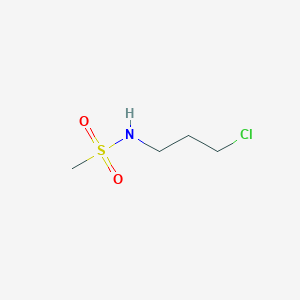

n-(3-Chloropropyl)methanesulfonamide

説明

Synthesis Analysis

The synthesis of N-(3-Chloropropyl)methanesulfonamide has been reported in the literature. For instance, (3- (tert-butylperoxy)propyl)trimethoxysilane was synthesized by using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane . The new reagent was characterized by 1H-NMR, FT-IR, and mass spectroscopy .Molecular Structure Analysis

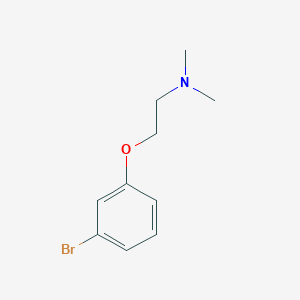

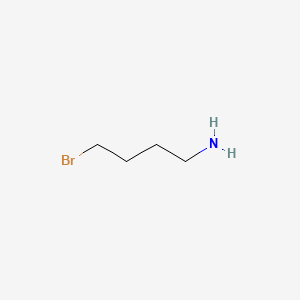

The molecular structure of N-(3-Chloropropyl)methanesulfonamide consists of a methanesulfonamide group attached to a 3-chloropropyl group . The molecular weight of the compound is 171.639 .科学的研究の応用

Anionic Ring-Opening Polymerization

N-(3-Chloropropyl)methanesulfonamide: is utilized in the anionic ring-opening polymerization of azetidine derivatives. This process is significant for creating polymers with specific chain lengths and end-group functionalities. The compound acts as an initiator, where its reactivity can be precisely controlled to yield polymers with desired properties .

Organic Synthesis

As a versatile chemical, it finds application in organic synthesis, particularly in the synthesis of sulfonamide derivatives. These derivatives are crucial intermediates in the development of various pharmaceuticals and agrochemicals.

Pharmaceutical Research

In pharmaceutical research, N-(3-Chloropropyl)methanesulfonamide is explored for its potential to modify pharmacophores, which are parts of a molecular structure that are responsible for a drug’s biological activity. By altering pharmacophores, researchers can enhance the efficacy or reduce the side effects of drugs.

Catalysis

This compound is also investigated for its role in catalysis. It can be used to develop new catalytic systems that facilitate chemical reactions, thereby making them more efficient and environmentally friendly.

Material Science

In material science, N-(3-Chloropropyl)methanesulfonamide is used to modify the surface properties of materials. This can improve the material’s interaction with other substances, which is beneficial in coatings, adhesives, and other applications .

Analytical Chemistry

It serves as a standard or reference compound in analytical chemistry, helping to calibrate instruments or validate analytical methods. Its well-defined structure and properties make it an ideal candidate for such applications .

Degradation Studies

The compound is involved in degradation studies to understand its stability under various conditions. This knowledge is crucial for determining its shelf life and safe handling procedures .

Kinetic Studies

Kinetic studies utilize N-(3-Chloropropyl)methanesulfonamide to understand the reaction mechanisms and rates of polymerization processes. This information is vital for optimizing industrial-scale polymer production .

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be moved to fresh air and given artificial respiration if not breathing. In case of skin or eye contact, the area should be washed with plenty of water and medical attention should be sought. If swallowed, the mouth should be rinsed with water and medical attention should be sought .

作用機序

Sulfonamides are a major class of chemotherapeutic agents used for the systemic treatment of bacterial infection in humans . The antibacterial activity of sulfonamides is due to their ability to inhibit folic acid synthesis, which is crucial for bacterial growth and reproduction .

The sulfonamide group contributes to the fastness for acid wool dyes, which led to the synthesis of a group of azo dyes containing a sulfonamide group . The lack of correlation between in vitro and in vivo antibacterial tests prompted researchers to resort to in vivo testing .

Sulfonamides exert a bacteriostatic effect in vitro on susceptible organisms . They are designed with a view to enlarging the antimicrobial spectrum, improving the therapeutic index, increasing permeability and distribution in the body fluids and tissues, increasing half-life to reduce the frequency of administration .

特性

IUPAC Name |

N-(3-chloropropyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10ClNO2S/c1-9(7,8)6-4-2-3-5/h6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGVVSDAEOBPQQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80282524 | |

| Record name | n-(3-chloropropyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-(3-Chloropropyl)methanesulfonamide | |

CAS RN |

57590-72-4 | |

| Record name | NSC26357 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26357 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(3-chloropropyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride](/img/structure/B1267865.png)

![Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate](/img/structure/B1267874.png)

![2-amino-10-ethyldibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B1267888.png)